3-Cyclohexylpropanamide
Overview
Description
3-Cyclohexylpropanamide is a chemical compound with the empirical formula C9H17NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a propanamide group . It contains a total of 28 bonds, including 11 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 primary amide .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 155.24 .Scientific Research Applications
Catalysis and Chemical Industry
3-Cyclohexylpropanamide is relevant in the field of catalysis and chemical manufacturing. For instance, in the development of catalysts for selective hydrogenation processes. Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) showed high activity and selectivity for hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide manufacture (Wang et al., 2011).
Synthesis of Bioactive Molecules
Cyclohexane-1,3-dione derivatives, which are structurally related to this compound, serve as key structural precursors for synthesizing a variety of biologically active compounds. These compounds demonstrate diverse biological activities like anti-bacterial, anti-inflammatory, anti-tumor, analgesic, and anti-viral properties. The versatility of these compounds in chemistry arises from the presence of active methylene and di-carbonyl groups (Sharma et al., 2021).
Food Safety and Contaminant Reduction
In food science, 3-Aminopropanamide (3-APA), closely related to this compound, has been studied for its ability to reduce acrylamide, a potential carcinogen formed in food during cooking. 3-APA reduces acrylamide through the Michael addition reaction, thereby lowering its cytotoxicity and contributing to food safety (Wu et al., 2018).
Anti-COVID-19 Drug Discovery
In the context of the COVID-19 pandemic, research involving cyclohexanone derivatives has been directed towards discovering anti-COVID-19 drugs. Studies have screened medicinal plant libraries against the SARS-CoV-2 3CLpro enzyme, identifying potential lead molecules for further optimization and drug development (Qamar et al., 2020).
Anticancer and Enzyme Inhibition
Cyclohexanone derivatives have also been synthesized and evaluated for anticancer activities in several cancer cell lines. Compounds like 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, synthesized through Michael addition reactions, exhibited notable anticancer activities and also showed inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management (Al-Majid et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNWPBFQLPJWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338887 | |
Record name | 3-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4361-29-9 | |
Record name | Cyclohexanepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4361-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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